1,4-Benzoxazines represent a class of heterocyclic compounds gaining significant attention for their diverse biological activities and applications in medicinal chemistry. [, , , , , , ] These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom, with varying substitutions at different positions influencing their properties and activities.
6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the class of benzoxazines, which are heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is , and it has garnered attention due to its unique structural properties and biological activities.
The synthesis and characterization of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be traced through various chemical literature sources, including research articles and synthesis reports. Notably, studies have focused on the synthesis of related benzoxazine derivatives, which often serve as precursors or analogs for this compound .
This compound falls under the classification of benzoxazinones, specifically within the subclass of dihydrobenzoxazinones. Benzoxazines are known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research.
The synthesis of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves several key steps:
The cyclization process may involve a Smiles rearrangement mechanism, where the acetamide rearranges to form the desired benzoxazinone product. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzene ring fused with an oxazine moiety. The hydroxyl group at the 6-position contributes to its reactivity and solubility.
6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the presence of both electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups in its structure.
The mechanism of action for 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is primarily associated with its biological activities:
Research indicates that compounds within the benzoxazine class exhibit varying degrees of biological activity depending on their substituents and structural modifications .
6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several promising applications:
Structurally, 1,4-benzoxazin-3-ones feature a partially saturated oxazine ring with a carbonyl group at the 3-position, conferring planarity to the bicyclic system while introducing a reactive site for chemical modifications. This carbonyl group exhibits partial positive character at the adjacent C4 position, enhancing electrophilicity and enabling participation in cycloadditions, nucleophilic substitutions, and ring-opening reactions. Such reactivity underpins their utility as synthetic intermediates for constructing diverse heterocycles, including quinazolinones, oxazolines, and tetrazolyl benzoic acid derivatives [5]. Functionally, the 1,4-benzoxazin-3-one scaffold is a pharmacophore with validated bioactivity across multiple therapeutic domains. Its incorporation into pharmaceuticals is exemplified by drugs like elbasvir (HCV NS5A inhibitor) and apalarenone (mineralocorticoid receptor antagonist). The scaffold’s bioactivity profile spans:
The introduction of a 1-hydroxyethyl group at the C6 position of 3,4-dihydro-2H-1,4-benzoxazin-3-one generates a structurally nuanced derivative with enhanced pharmacological potential. This substituent combines a chiral center with dual functionality—an alcohol for hydrogen bonding and a methyl group for hydrophobic interactions—enabling precise molecular recognition.
Stereoelectronic Modulation: The hydroxyethyl group’s electron-donating effects increase electron density at the benzoxazinone carbonyl, potentially attenuating electrophilicity while enhancing stability. Stereochemistry plays a critical role; the (R)-enantiomer (CID 47003494) exhibits distinct biological interactions compared to its racemic counterpart (CID 43498323), as evidenced in receptor docking studies [1] [2]. The alcohol moiety serves as a hydrogen-bond donor/acceptor, improving solubility and target engagement.
Bioactivity Enhancement: Derivatives featuring 6-(1-hydroxyethyl) modifications demonstrate marked bioactivity improvements:
Table 1: Key Identifiers for 6-(1-Hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one and Analogues
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|---|
6-(1-Hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | Not specified | C~10~H~11~NO~3~ | 193.20 | Racemic |
6-[(1R)-1-Hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one | Not specified | C~10~H~11~NO~3~ | 193.20 | (R)-enantiomer |
2-(2-Hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | 161176-99-4 | C~10~H~11~NO~3~ | 193.20 | N/A |
Table 2: Bioactivity Profile of Select C6-Substituted Benzoxazin-3-one Analogues
C6 Substituent | Biological Activity | Potency (Reference Compound) | Mechanistic Insight |
---|---|---|---|
1-Hydroxyethyl | Antibacterial (S. aureus) | ZI: 28–35 mm (Moxifloxacin: 33 mm) | Disruption of cell wall synthesis |
1-Hydroxyethyl | Cytotoxicity (A549 lung cancer) | IC~50~: 1.90–2.30 μM (Doxorubicin: 2.45 μM) | VEGFR2 kinase inhibition |
Triazole-linked hydroxyalkyl | Antifungal (C. albicans) | MIC: 6.25–100 μg/mL | Glucosamine-6-phosphate synthase binding |
Chloromethyl | Broad-spectrum antimicrobial | MIC range: 6.25–50 μg/mL | Membrane permeability alteration |
The 6-(1-hydroxyethyl) group thus exemplifies a strategic functionalization for optimizing benzoxazinone-based therapeutics. Its capacity to enhance target affinity while maintaining metabolic stability positions it as a critical design element in anticancer and antimicrobial agents [4] [8] [9]. Future work will explore stereoselective syntheses and in vivo validation of this promising derivative.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1